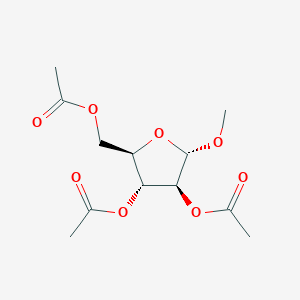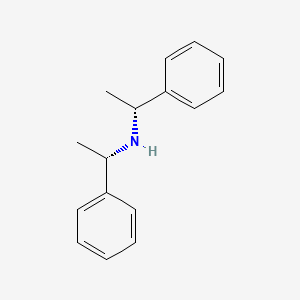
Meso-bis(1-phenylethyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Meso-bis(1-phenylethyl)amine, also known as bis(1-phenylethyl)amine, is an organic compound with the molecular formula C16H19N. It is a chiral amine that has found applications in various fields, including organic synthesis and chiral resolution. The compound is characterized by the presence of two phenylethyl groups attached to a central amine nitrogen atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of meso-bis(1-phenylethyl)amine typically involves the reaction of 1-phenylethylamine with a suitable reagent to form the desired product. One common method involves the use of n-butyllithium and a chiral amine base to induce enantioselectivity. The reaction is carried out in an anhydrous solvent such as tetrahydrofuran (THF) at low temperatures (around -78°C) to ensure high enantioselectivity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures consistent product quality and yield. The compound is often purified through distillation or recrystallization to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
Meso-bis(1-phenylethyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or other nitrogen-containing compounds.
Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce secondary or tertiary amines.
Wissenschaftliche Forschungsanwendungen
Meso-bis(1-phenylethyl)amine has a wide range of applications in scientific research:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis and as a ligand in coordination chemistry.
Biology: The compound is employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the production of drugs and other therapeutic agents.
Industry: The compound is used in the manufacture of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of meso-bis(1-phenylethyl)amine involves its ability to act as a chiral ligand or auxiliary, inducing enantioselectivity in various chemical reactions. The compound interacts with molecular targets through hydrogen bonding, van der Waals forces, and other non-covalent interactions, facilitating the formation of chiral products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(1-phenylethyl)amine: A closely related compound with similar structural features.
1-Phenylethylamine: A simpler amine with one phenylethyl group.
N,N-Dimethyl-1-phenylethylamine: A tertiary amine with two methyl groups attached to the nitrogen atom.
Uniqueness
Meso-bis(1-phenylethyl)amine is unique due to its ability to induce high levels of enantioselectivity in chemical reactions. Its chiral nature and specific structural features make it a valuable tool in asymmetric synthesis and other applications requiring precise control of stereochemistry .
Eigenschaften
CAS-Nummer |
21003-57-6 |
|---|---|
Molekularformel |
C16H19N |
Molekulargewicht |
225.33 g/mol |
IUPAC-Name |
(1R)-1-phenyl-N-[(1S)-1-phenylethyl]ethanamine |
InChI |
InChI=1S/C16H19N/c1-13(15-9-5-3-6-10-15)17-14(2)16-11-7-4-8-12-16/h3-14,17H,1-2H3/t13-,14+ |
InChI-Schlüssel |
NXLACVVNHYIYJN-OKILXGFUSA-N |
Isomerische SMILES |
C[C@H](C1=CC=CC=C1)N[C@@H](C)C2=CC=CC=C2 |
Kanonische SMILES |
CC(C1=CC=CC=C1)NC(C)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(Naphthalen-1-yl)-N-(4-(naphthalen-1-yl)phenyl)-[1,1'-biphenyl]-2-amine](/img/structure/B13350160.png)
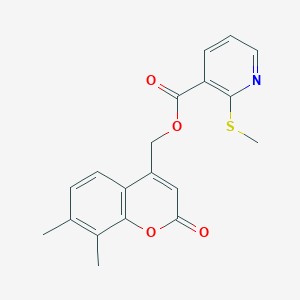
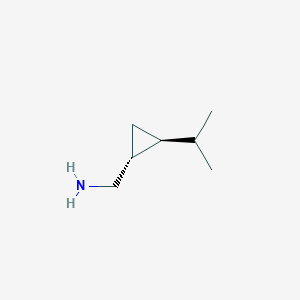
![Piperazine, 1-[[(2R)-tetrahydro-2-furanyl]methyl]-(9CI)](/img/structure/B13350174.png)
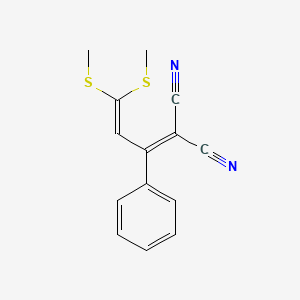

![N-(1-cyanocyclohexyl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B13350181.png)
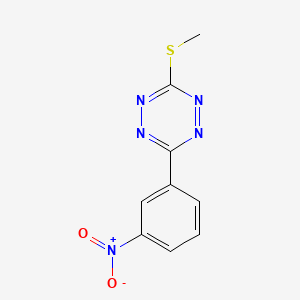

![4-Chloro-2-(morpholinomethyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde](/img/structure/B13350194.png)

